Antiplasmodial Potency Against Lead DDD107498 and Artemisinin
7-Methylquinoline-4-carboxamide (compound 1) exhibits an EC₅₀ of 120 nM against the chloroquine-sensitive P. falciparum 3D7 strain [1]. This potency is 150-fold weaker than the reference control artemisinin (EC₅₀ = 0.8 nM) and 120-fold weaker than the optimized lead compound DDD107498 (compound 2, EC₅₀ = 1 nM) derived from the same series [1].
| Evidence Dimension | In vitro antiplasmodial potency |
|---|---|
| Target Compound Data | EC₅₀ = 120 nM |
| Comparator Or Baseline | Artemisinin (EC₅₀ = 0.8 nM); DDD107498 (EC₅₀ = 1 nM) |
| Quantified Difference | 150-fold less potent than artemisinin; 120-fold less potent than DDD107498 |
| Conditions | P. falciparum 3D7 strain (chloroquine-sensitive) in vitro assay |
Why This Matters
This quantifies the compound's role as a starting screening hit rather than a development candidate, informing procurement for SAR studies versus in vivo proof-of-concept.
- [1] Baragaña, B.; Norcross, N.R.; Wilson, C.; Porzelle, A.; Hallyburton, I.; Grimaldi, R.; Osuna-Cabello, M.; Norval, S.; Riley, J.; Stojanovski, L.; Simeons, F.R.C.; et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J. Med. Chem. 2016, 59 (21), 9672–9685. View Source
